Boc-L-4-BR-phe-NH2
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Overview
Description
Boc-L-4-BR-phe-NH2, also known as tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate, is a compound used in organic synthesis. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a bromine atom on the phenyl ring and a Boc (tert-butoxycarbonyl) protecting group on the amino group. This compound is often used in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
The synthesis of Boc-L-4-BR-phe-NH2 typically involves the protection of the amino group of L-4-bromophenylalanine with a Boc group. This can be achieved by reacting L-4-bromophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Boc-L-4-BR-phe-NH2 can undergo various chemical reactions, including:
Oxidation: The bromine atom on the phenyl ring can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Boc-L-4-BR-phe-NH2 has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex molecules where selective protection of the amino group is required.
Biology: It can be used to study the effects of brominated phenylalanine derivatives on biological systems.
Medicine: It may be used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Boc-L-4-BR-phe-NH2 primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes, allowing for selective reactions at other functional groups. The bromine atom on the phenyl ring can participate in various chemical reactions, such as electrophilic aromatic substitution, which can be exploited in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to Boc-L-4-BR-phe-NH2 include other Boc-protected amino acids and brominated phenylalanine derivatives. For example:
Boc-L-phenylalanine: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Boc-L-4-chlorophenylalanine: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.
Fmoc-L-4-bromophenylalanine: Uses a different protecting group (Fmoc) which can be removed under basic conditions, offering orthogonal protection strategies
This compound is unique due to the combination of the Boc protecting group and the bromine atom, which provides specific reactivity and protection characteristics useful in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNVRSIDINOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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